molecular formula C18H18FN3O4S B12162499 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide

Cat. No.: B12162499
M. Wt: 391.4 g/mol
InChI Key: JZKJTGGMSVIZLO-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a carbamoyl group, and a fluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 1,1-dioxidotetrahydrothiophene ring.

    Carbamoylation: The dioxidotetrahydrothiophene ring is then reacted with an isocyanate derivative to introduce the carbamoyl group. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl intermediate.

    Coupling with Fluorophenylbenzamide: The final step involves coupling the carbamoyl intermediate with 2-fluorophenylbenzamide. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its fluorophenyl group could facilitate binding to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests it might interact with certain biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to these targets, while the carbamoyl group might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorophenyl)propanamide
  • 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide

Uniqueness

Compared to similar compounds, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the dioxidotetrahydrothiophene ring also adds to its distinctiveness, providing unique electronic and steric properties.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C18H18FN3O4S/c19-15-6-1-2-7-16(15)22-17(23)12-4-3-5-13(10-12)20-18(24)21-14-8-9-27(25,26)11-14/h1-7,10,14H,8-9,11H2,(H,22,23)(H2,20,21,24)

InChI Key

JZKJTGGMSVIZLO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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